molecular formula C11H12N4OS B12226528 6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12226528
M. Wt: 248.31 g/mol
InChI Key: HRKAQKWJTYNAHB-UHFFFAOYSA-N
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Description

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide typically involves the formation of the thiazole ring followed by its fusion with the pyrimidine ring. One common method involves the reaction of 4-methyl-1,3-thiazole-2-amine with ethyl 4-chloropyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenated derivatives can be used as electrophiles, while nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Scientific Research Applications

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytarabine are well-known pyrimidine derivatives used in cancer therapy.

Uniqueness

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide is unique due to the combination of the thiazole and pyrimidine rings, which can confer distinct biological activities and chemical reactivity. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

6-ethyl-N-(4-methyl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C11H12N4OS/c1-3-8-4-9(13-6-12-8)10(16)15-11-14-7(2)5-17-11/h4-6H,3H2,1-2H3,(H,14,15,16)

InChI Key

HRKAQKWJTYNAHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=NC(=CS2)C

Origin of Product

United States

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